1-Butanoylpyrrolidine-2-carboxylic acid
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Overview
Description
1-Butanoylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a butanoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanoylpyrrolidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acylation of pyrrolidine-2-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Butanoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of butanoylpyrrolidine-2-carboxaldehyde or butanoylpyrrolidine-2-carboxylate.
Reduction: Formation of butanoylpyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butanoylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 1-butanoylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
1-Butanoylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Lacks the butanoyl group, resulting in different chemical properties and reactivity.
1-Acetylpyrrolidine-2-carboxylic acid: Contains an acetyl group instead of a butanoyl group, leading to differences in its chemical behavior and applications.
1-Propionylpyrrolidine-2-carboxylic acid:
Properties
CAS No. |
23500-13-2 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2S)-1-butanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-4-8(11)10-6-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
PNRXXKVCHJXHPZ-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC(=O)N1CCC[C@H]1C(=O)O |
SMILES |
CCCC(=O)N1CCCC1C(=O)O |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)O |
23500-13-2 | |
sequence |
P |
Origin of Product |
United States |
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